5-(2,6-Dimethylmorpholino)-2-nitrophenol
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Overview
Description
5-(2,6-Dimethylmorpholino)-2-nitrophenol is a chemical compound with the molecular formula C13H18N2O4 It is characterized by the presence of a morpholine ring substituted with two methyl groups at the 2 and 6 positions, a nitro group at the 2 position of the phenol ring, and a hydroxyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylmorpholino)-2-nitrophenol typically involves the reaction of 2,6-dimethylmorpholine with 2-nitrophenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with 2,6-dimethylmorpholine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylmorpholino)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinone derivatives.
Substitution: Halogenated or other substituted phenol derivatives.
Scientific Research Applications
5-(2,6-Dimethylmorpholino)-2-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylmorpholino)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog lacking the nitro and phenol groups.
2-Nitrophenol: Lacks the morpholine ring and methyl substitutions.
5-Nitro-2-methylphenol: Similar structure but with different substitution patterns.
Uniqueness
5-(2,6-Dimethylmorpholino)-2-nitrophenol is unique due to the combination of the morpholine ring, nitro group, and phenol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-2-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-6-13(7-9(2)18-8)10-3-4-11(14(16)17)12(15)5-10/h3-5,8-9,15H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOLNVZXOIJBKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379055 |
Source
|
Record name | 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-20-3 |
Source
|
Record name | 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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